(E)-N'-(3-(furan-2-yl)acryloyl)-2-methylbenzohydrazide

Catalog No.
S15392604
CAS No.
M.F
C15H14N2O3
M. Wt
270.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-N'-(3-(furan-2-yl)acryloyl)-2-methylbenzohydra...

Product Name

(E)-N'-(3-(furan-2-yl)acryloyl)-2-methylbenzohydrazide

IUPAC Name

N'-[(E)-3-(furan-2-yl)prop-2-enoyl]-2-methylbenzohydrazide

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

InChI

InChI=1S/C15H14N2O3/c1-11-5-2-3-7-13(11)15(19)17-16-14(18)9-8-12-6-4-10-20-12/h2-10H,1H3,(H,16,18)(H,17,19)/b9-8+

InChI Key

OKZKYYNRGXMAEH-CMDGGOBGSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)C=CC2=CC=CO2

Isomeric SMILES

CC1=CC=CC=C1C(=O)NNC(=O)/C=C/C2=CC=CO2

(E)-N'-(3-(furan-2-yl)acryloyl)-2-methylbenzohydrazide is an organic compound characterized by its unique structure which includes a furan ring and a hydrazide functional group. This compound has the molecular formula C13H12N2O2C_{13}H_{12}N_{2}O_{2} and a molecular weight of approximately 232.25 g/mol. The presence of the furan moiety contributes to its potential biological activity, while the hydrazide group may influence its reactivity and interaction with other molecules.

Typical of hydrazides, including:

  • Hydrazone Formation: The hydrazide can react with aldehydes or ketones to form hydrazones, which are often used in organic synthesis.
  • Condensation Reactions: The compound may undergo condensation with other electrophiles due to the nucleophilic nature of the nitrogen atoms in the hydrazide group.
  • Reduction Reactions: The carbonyl group in the furan or acrylamide moiety can be reduced to alcohols or other functional groups under appropriate conditions.

(E)-N'-(3-(furan-2-yl)acryloyl)-2-methylbenzohydrazide exhibits significant biological activity, particularly in:

  • Antimicrobial Properties: Compounds containing furan and hydrazide groups are known for their antimicrobial effects against various pathogens.
  • Anticancer Activity: Research indicates that similar compounds have demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.
  • Anti-inflammatory Effects: Some derivatives of hydrazides have shown promise in reducing inflammation, which could be beneficial in treating inflammatory diseases.

Several methods can be employed to synthesize (E)-N'-(3-(furan-2-yl)acryloyl)-2-methylbenzohydrazide:

  • Condensation Reaction:
    • React 2-methylbenzohydrazide with furan-2-carboxaldehyde in the presence of a suitable catalyst to facilitate the formation of the acrylamide linkage.
  • Acrylation Reaction:
    • Use an acrylating agent to introduce the acrylamide functionality onto the hydrazide backbone.
  • Cyclization Reactions:
    • Employ cyclization techniques that utilize heat or catalysts to promote the formation of the desired compound from simpler precursors.

The unique properties of (E)-N'-(3-(furan-2-yl)acryloyl)-2-methylbenzohydrazide lend it to various applications:

  • Pharmaceutical Industry: Potential use as an active pharmaceutical ingredient due to its biological activities.
  • Agricultural Chemicals: Development of agrochemicals that leverage its antimicrobial properties.
  • Material Science: Exploration as a building block for polymers or advanced materials due to its reactive functional groups.

Studies on interaction mechanisms involving (E)-N'-(3-(furan-2-yl)acryloyl)-2-methylbenzohydrazide are crucial for understanding its biological effects:

  • Binding Affinity Studies: Investigating how this compound interacts with specific biological targets, such as enzymes or receptors, can provide insights into its mechanism of action.
  • Synergistic Effects: Researching combinations with other compounds may enhance its biological efficacy, particularly in antimicrobial and anticancer applications.

Several compounds share structural similarities with (E)-N'-(3-(furan-2-yl)acryloyl)-2-methylbenzohydrazide, each offering unique properties:

Compound NameStructureKey Features
3-Furan-2-yl-N-(3-methoxy-4-oxazol-5-yl-phenyl)-acrylamideStructureExhibits anti-inflammatory properties; used in drug development.
N'-PhenylhydrazinecarbothioamideNot specifiedKnown for its antifungal activity; less complex structure.
Furoic acid derivativesVariesBroad applications in organic synthesis; less targeted biological activity.

The uniqueness of (E)-N'-(3-(furan-2-yl)acryloyl)-2-methylbenzohydrazide lies in its combination of furan and hydrazide functionalities, which enhances its potential as a versatile compound in medicinal chemistry and material science.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

270.10044231 g/mol

Monoisotopic Mass

270.10044231 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-11-2024

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